2-(1-methyl-1H-indol-3-yl)-1-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one
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Overview
Description
2-(1-methyl-1H-indol-3-yl)-1-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one is a complex organic compound that features an indole, pyrimidine, and oxadiazole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit tubulin polymerization .
Mode of Action
Related compounds have been shown to induce cell apoptosis in a dose-dependent manner, arrest cells in the g2/m phase, and inhibit the polymerization of tubulin .
Biochemical Pathways
Similar compounds have been found to affect the tubulin polymerization pathway .
Result of Action
Related compounds have been shown to induce cell apoptosis, arrest cells in the g2/m phase, and inhibit the polymerization of tubulin .
Biochemical Analysis
Biochemical Properties
Indole derivatives are known to interact with various enzymes, proteins, and other biomolecules . They can act as ligands for certain receptors, influencing the biochemical reactions these proteins are involved in
Cellular Effects
Indole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of 2-(1-methyl-1H-indol-3-yl)-1-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one involves multiple steps, typically starting with the preparation of the indole and pyrimidine intermediates. One common method involves the reaction of 1-methylindole with an appropriate acylating agent to form the indole derivative. This is followed by the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids. The final step involves the coupling of the indole and oxadiazole intermediates under specific conditions to form the target compound .
Chemical Reactions Analysis
2-(1-methyl-1H-indol-3-yl)-1-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the indole or pyrimidine rings, leading to the formation of substituted products.
Scientific Research Applications
2-(1-methyl-1H-indol-3-yl)-1-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Comparison with Similar Compounds
Similar compounds to 2-(1-methyl-1H-indol-3-yl)-1-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one include:
1-(1-methyl-1H-indol-3-yl)-1-ethanone: This compound shares the indole moiety but lacks the oxadiazole and pyrimidine rings.
N-(2-{2-(dimethylamino)ethylamino}-4-methoxy-5-{[4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl]amino}phenyl)prop-2-enamide:
The uniqueness of this compound lies in its combination of indole, pyrimidine, and oxadiazole moieties, which contribute to its diverse biological activities and potential therapeutic applications.
Properties
IUPAC Name |
2-(1-methylindol-3-yl)-1-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O2/c1-25-10-13(15-5-2-3-6-16(15)25)9-17(27)26-11-14(12-26)20-23-19(24-28-20)18-21-7-4-8-22-18/h2-8,10,14H,9,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZVKWEIBQGTKAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)N3CC(C3)C4=NC(=NO4)C5=NC=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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